molecular formula C16H23N B2402908 N-Benzylspiro[3.5]nonan-5-amine CAS No. 2219408-04-3

N-Benzylspiro[3.5]nonan-5-amine

Cat. No.: B2402908
CAS No.: 2219408-04-3
M. Wt: 229.367
InChI Key: ZSOZUISXFHDFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylspiro[3.5]nonan-5-amine is a chemical compound with the molecular formula C16H23N and a molecular weight of 229.37 g/mol It is characterized by a spirocyclic structure, which includes a benzyl group attached to a spiro[35]nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylspiro[3.5]nonan-5-amine typically involves the reaction of a suitable spirocyclic precursor with benzylamine under specific conditions. One common method includes the use of a spiro[3.5]nonane derivative, which undergoes nucleophilic substitution with benzylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced manufacturing technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzylspiro[3.5]nonan-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles, bases like sodium hydride or potassium carbonate

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Compounds with different nucleophilic groups replacing the benzyl group

Scientific Research Applications

N-Benzylspiro[3.5]nonan-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.

    Industry: It may be used in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-Benzylspiro[3.5]nonan-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the spirocyclic core play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylspiro[3.4]octan-5-amine
  • N-Benzylspiro[4.5]decane-5-amine
  • N-Benzylspiro[3.5]nonan-4-amine

Uniqueness

N-Benzylspiro[3.5]nonan-5-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-benzylspiro[3.5]nonan-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-2-7-14(8-3-1)13-17-15-9-4-5-10-16(15)11-6-12-16/h1-3,7-8,15,17H,4-6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOZUISXFHDFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCC2)C(C1)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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